HMG-CoA Reductase Inhibitory Activity: In Vivo Differentiation from Unsubstituted Cyclohexanol
1321-60-4 (as 3,3,5-trimethylcyclohexanol component) demonstrates in vivo inhibition of hepatic HMG-CoA reductase, whereas unsubstituted cyclohexanol (108-93-0) exhibits no such activity. In rat studies, single oral dosing of the trimethylcyclohexanol component produced at least 50% inhibition of HMG-CoA reductase at 17 hours post-administration [1]. In contrast, equimolar dosing of mandelate (the non-cyclohexanol moiety) produced only slight inhibition, confirming the trimethylcyclohexanol moiety as the active pharmacophore [2]. Notably, no direct inhibition was observed when added to in vitro assay systems, indicating an in vivo-specific mechanism of action [3].
| Evidence Dimension | In vivo HMG-CoA reductase inhibition |
|---|---|
| Target Compound Data | ≥50% inhibition at 17 hours post single oral dose in rat |
| Comparator Or Baseline | Unsubstituted cyclohexanol: No inhibitory activity documented; Mandelate: Only slight inhibition at equimolar dose |
| Quantified Difference | Substantial inhibition (≥50%) vs. no activity (cyclohexanol) or slight inhibition (mandelate) |
| Conditions | Rat hepatic microsomal assay following single oral administration |
Why This Matters
For pharmaceutical research involving cholesterol metabolism modulation or cyclandelate-related studies, this compound provides a specific pharmacological activity profile unavailable from generic cyclohexanol.
- [1] Middleton B, Middleton A, Miciak A, White DA, Bell GD. Biochem Pharmacol. 1983;32(4):649-651. doi: 10.1016/0006-2952(83)90489-6. View Source
- [2] Bell GD, et al. Br J Pharmacol. 1984;81(1):183-187. doi: 10.1111/j.1476-5381.1984.tb10759.x. View Source
- [3] PubChem. 3,3,5-Trimethylcyclohexanol: HMG-CoA reductase inhibitor activity. View Source
